2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide

Description

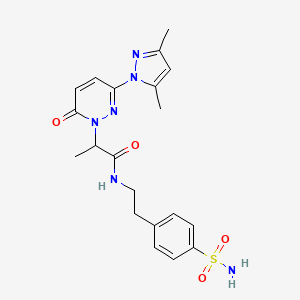

This compound features a pyridazinone core substituted at position 3 with a 3,5-dimethylpyrazol-1-yl group. A propanamide linker connects the pyridazinone to a 4-sulfamoylphenethyl moiety.

Properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-13-12-14(2)25(23-13)18-8-9-19(27)26(24-18)15(3)20(28)22-11-10-16-4-6-17(7-5-16)31(21,29)30/h4-9,12,15H,10-11H2,1-3H3,(H,22,28)(H2,21,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCXDMSYAIDZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be broken down into several functional groups:

- Pyrazole moiety : Contributes to various pharmacological activities.

- Pyridazine derivative : May enhance interactions with biological targets.

- Sulfamoyl group : Often associated with antibacterial properties.

Molecular Formula and Weight

- Molecular Formula : C₁₁H₁₄N₄O₃S

- Molecular Weight : 298.32 g/mol

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Cytotoxicity Testing

In vitro studies have tested the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. For example, a related compound demonstrated an IC50 value of 24.5 µM against mammary adenocarcinoma cells, comparable to cisplatin, a standard chemotherapy drug .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LM3 | TBD |

| Cisplatin | LM3 | 30.3 |

Antibacterial Activity

The sulfamoyl group in the compound suggests potential antibacterial properties. Sulfonamide derivatives are known for their efficacy against a broad spectrum of bacteria by inhibiting bacterial folate synthesis.

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Pathways : The pyrazole moiety may interfere with key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : By promoting apoptotic pathways, the compound could effectively reduce tumor growth.

- Antibacterial Mechanism : The sulfamoyl group likely disrupts bacterial folate synthesis, leading to growth inhibition.

Recent Studies on Pyrazole Derivatives

A review highlighted that pyrazole derivatives, including those similar to the compound , have been synthesized and evaluated for various biological activities. Notably, many exhibit potent anti-inflammatory, analgesic, and anticancer effects .

Structural Analysis

Crystallographic studies have provided insights into the molecular geometry and interaction capabilities of pyrazole compounds. The planar structure of the pyrazole ring facilitates π-π stacking interactions with other aromatic systems in biological targets .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds containing the pyrazole and pyridazine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be elucidated .

Anticancer Potential

The compound's structural components suggest potential anticancer properties. Research has shown that similar sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the sulfonamide group enhances its interaction with biological targets involved in cancer progression, making it a candidate for further investigation in cancer therapy .

Case Studies

- Synthesis and Characterization : A study published in Oriental Journal of Chemistry detailed the synthesis of related compounds and their biological assays, which demonstrated effective antimicrobial properties against various pathogens . The characterization included techniques such as NMR and mass spectrometry, confirming the successful synthesis of these derivatives.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in microbial resistance mechanisms. These studies suggest that the compound may effectively bind to active sites critical for bacterial survival, thus validating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on core structure, substituents, and inferred physicochemical properties.

Structural and Functional Group Analysis

Key Observations

Core Heterocycle Variations: The pyridazinone core (target compound and ) contains adjacent nitrogen atoms, which may influence electronic distribution and binding interactions compared to pyridine () or pyrimidinone ().

Amide Substituent Effects :

- The target compound’s 4-sulfamoylphenethyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic branched alkyl in and the electron-withdrawing CF3 group in . The 4-chlorophenyl group in may enhance lipophilicity but reduce solubility.

Physicochemical Properties :

- The sulfonamide group in the target compound and likely improves aqueous solubility, whereas the CF3 in and branched alkyl in increase lipophilicity, affecting membrane permeability.

Limitations of Available Data

No biological activity or thermodynamic data (e.g., IC50, logP) are provided in the evidence for the target compound or analogs, limiting direct pharmacological comparisons. Structural inferences are drawn from substituent chemistry.

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound and its structural analogs?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use of HBTU (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent in DMSO with triethylamine to form the propanamide backbone, as seen in sulfonamide-containing derivatives .

- Heterocyclic assembly : Pyridazinone and pyrazole rings are constructed via cyclization reactions. For example, pyridazinone moieties are synthesized using 6-oxopyridazin-1(6H)-yl precursors, while pyrazole rings are introduced via 3,5-dimethyl-1H-pyrazole derivatives .

- Solvent optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF, 1,4-dioxane) under reflux or controlled heating (60–100°C) to achieve moderate-to-high yields (28–95.7%) .

Q. How is the structural characterization of this compound validated?

Key techniques include:

- Spectroscopic analysis :

- 1H/13C-NMR : Assigns proton and carbon environments (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm, sulfamoyl protons at δ ~7.3–7.8 ppm) .

- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretching at ~1650–1700 cm⁻¹, sulfonamide S=O at ~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

- Design of Experiments (DoE) : Apply statistical modeling to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, highlights flow chemistry and Omura-Sharma-Swern oxidation for precise control of intermediates .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in pyrazole functionalization, as shown in analogous compounds .

- Purification strategies : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity products .

Q. How should researchers resolve contradictions in spectral or synthetic data across studies?

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., pyridazinone derivatives in and sulfonamide analogs in ) to identify systematic shifts .

- X-ray crystallography : If available, use single-crystal diffraction data (e.g., pyrazole-based structures in ) to confirm bond lengths and angles .

- Replication studies : Reproduce conflicting syntheses under standardized conditions to isolate variables (e.g., solvent purity, reaction time) .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

- Core modifications :

- Pyrazole ring : Methyl groups at positions 3 and 5 enhance steric stability, as seen in and .

- Sulfamoyl group : The 4-sulfamoylphenethyl moiety improves solubility and target binding, as demonstrated in sulfamethoxazole derivatives with anticancer activity .

Methodological Recommendations

Q. How can computational tools aid in the analysis of this compound?

- In silico modeling : Use PubChem-derived InChI keys and SMILES strings () for docking studies or quantum mechanical calculations (e.g., DFT for electronic properties) .

- Statistical analysis : Apply multivariate regression to correlate reaction conditions (e.g., temperature, solvent polarity) with yields, as in ’s flow chemistry framework .

Data Gaps and Future Directions

- Biological activity data : Current evidence lacks explicit bioactivity profiles for this compound. Researchers should prioritize assays (e.g., kinase inhibition, cytotoxicity) using protocols from analogous sulfonamide-pyridazinone hybrids .

- Scalability : ’s controlled synthesis of polycationic reagents suggests adapting RAFT polymerization or flow chemistry for large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.